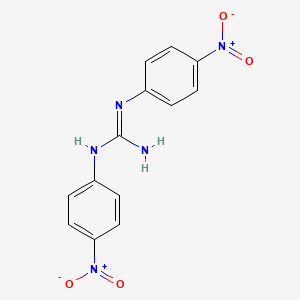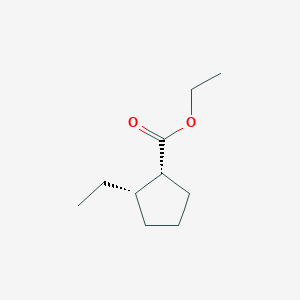
ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate is a chiral ester compound with significant importance in organic chemistry. The compound’s structure includes a cyclopentane ring substituted with an ethyl group and an ethyl ester group, making it a valuable intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the alkylation of a chiral auxiliary followed by esterification. The reaction conditions often include the use of strong bases like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. For example, the use of specific bacterial strains like Sphingomonas aquatilis has been reported to catalyze the asymmetric synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions often involve strong nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted cyclopentane derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites selectively, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-ethyl-N-methylcyclopentanamine: A similar compound with an amine group instead of an ester group.
(1S,2R)-2-bromocyclopentanol: A diastereomer with a bromine substituent.
Uniqueness
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate is unique due to its specific chiral configuration and functional groups, making it a versatile intermediate in various synthetic processes. Its ability to undergo multiple types of reactions and its applications in different fields highlight its importance in organic chemistry and related disciplines .
Propriétés
Numéro CAS |
5183-34-6 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-3-8-6-5-7-9(8)10(11)12-4-2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
Clé InChI |
WUDQFKYAOWBSAU-DTWKUNHWSA-N |
SMILES isomérique |
CC[C@H]1CCC[C@H]1C(=O)OCC |
SMILES canonique |
CCC1CCCC1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






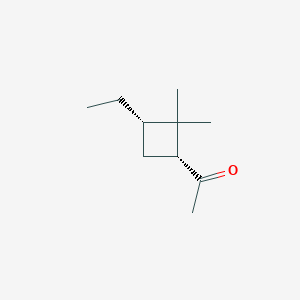
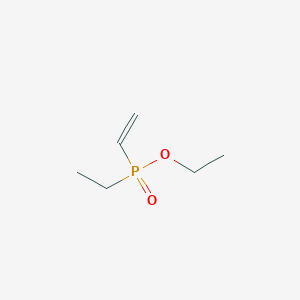
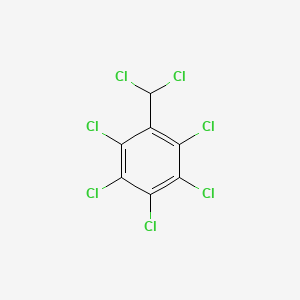

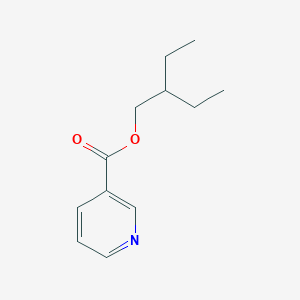
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)

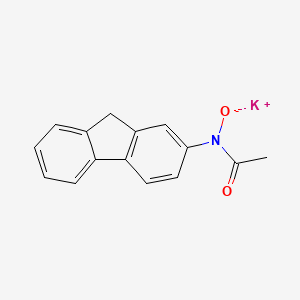
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
